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Introduction
Dimethylamine borane (DMAB), a compound with the chemical formula (CH₃)₂NH·BH₃, has

emerged as a significant reagent in various chemical applications, from selective reductions in

organic synthesis to its use in electroless plating and as a hydrogen storage material.[1][2] Its

history is marked by the development of several distinct synthetic routes, each with its own set

of advantages and challenges. The initial synthesis of an amine-borane was reported by Burg

and Schlesinger in 1937, paving the way for the exploration of this versatile class of

compounds.[3][4] This in-depth technical guide provides a comprehensive overview of the core

historical methods for the preparation of dimethylamine borane, complete with detailed

experimental protocols, comparative data, and visualizations of the reaction pathways.

Historical Synthesis Methods
The preparation of dimethylamine borane has evolved through several key methodologies,

primarily centered around the reaction of a boron source with dimethylamine or its salts. The

earliest methods often involved the direct use of diborane, a toxic and pyrophoric gas, while

later developments focused on safer and more convenient procedures utilizing metal

borohydrides.[4][5][6]
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One of the earliest and most direct methods for the synthesis of dimethylamine borane
involves the reaction of diborane (B₂H₆) with dimethylamine.[5][6] This method, detailed in

patents from the 1960s, is effective but requires careful handling of the hazardous diborane

gas. The stoichiometry and reaction temperature are critical parameters to ensure the

formation of the stable DMAB adduct and to avoid the production of undesired byproducts.[7] A

key aspect of this process is maintaining a stoichiometric excess of dimethylamine to favor the

formation of the desired 1:1 adduct.[7]

Experimental Protocol: Synthesis of Dimethylamine Borane from Diborane and

Dimethylamine

Objective: To synthesize dimethylamine borane by the direct reaction of diborane with an

excess of dimethylamine.

Materials:

Diborane gas (B₂H₆)

Anhydrous dimethylamine ((CH₃)₂NH)

Inert solvent (e.g., diethyl ether or tetrahydrofuran)

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

A solution of excess anhydrous dimethylamine in an inert solvent is prepared in the reaction

vessel.

The reaction vessel is cooled to a temperature between 0°C and 50°C.[7]

Diborane gas is slowly bubbled through the stirred dimethylamine solution. The rate of

addition is controlled to maintain the desired reaction temperature.

The reaction is typically carried out until the desired amount of diborane has been added,

which can be monitored by gas flow meters.
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Upon completion of the reaction, the excess dimethylamine and solvent are removed under

reduced pressure.

The resulting crude dimethylamine borane can be purified by crystallization from a suitable

solvent, such as diethyl ether or petroleum ether, to yield a white crystalline solid.[8]

Reaction of Metal Borohydrides with Dimethylamine
Salts
A significant advancement in the synthesis of dimethylamine borane was the development of

methods that avoided the use of diborane gas. These methods typically involve the reaction of

a metal borohydride, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄),

with a dimethylammonium salt, most commonly dimethylamine hydrochloride ((CH₃)₂NH·HCl).

[9][10] This approach is generally considered safer and more amenable to laboratory-scale

preparations. The choice of solvent is crucial for the success of this reaction, with various

systems being employed, including water, liquid ammonia, and mixtures of dimethylamine with

organic solvents.[9]

Experimental Protocol: Synthesis of Dimethylamine Borane from Sodium Borohydride and

Dimethylamine Hydrochloride

Objective: To prepare dimethylamine borane from the reaction of sodium borohydride and

dimethylamine hydrochloride in a suitable solvent.

Materials:

Sodium borohydride (NaBH₄)

Dimethylamine hydrochloride ((CH₃)₂NH·HCl)

Solvent (e.g., a mixture of dimethylamine and toluene)[9]

Reaction vessel with a stirrer, dropping funnel, and temperature control

Procedure:
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Sodium borohydride is suspended in dimethylamine in the reaction vessel and heated to

reflux (approximately 9°C).[9]

A solution of dimethylamine hydrochloride in a suitable co-solvent (e.g., toluene) is added

dropwise to the stirred suspension.

The reaction mixture is stirred for a period to ensure complete reaction. The temperature

may increase during the reaction.[9]

After the reaction is complete, the excess dimethylamine can be distilled off.

The reaction mixture is then cooled, and the precipitated inorganic salts (e.g., NaCl) are

removed by filtration.

The filtrate, containing the dimethylamine borane, is concentrated under reduced pressure

to yield the product, which can be further purified by crystallization.

Electrolytic Synthesis
A unique and historically significant method for the preparation of dimethylamine borane
involves the electrolysis of a solution of sodium borohydride in liquid dimethylamine.[8] This

method, described in a 1953 patent, offers a pathway to the stable form of DMAB.[8] The

process involves passing a direct electric current through the solution using an inert anode

(e.g., platinum) and a mercury cathode.[8]

Experimental Protocol: Electrolytic Synthesis of Dimethylamine Borane

Objective: To synthesize stable dimethylamine borane through the electrolysis of a sodium

borohydride solution in dimethylamine.

Materials:

Sodium borohydride (NaBH₄)

Anhydrous dimethylamine ((CH₃)₂NH)

Electrolytic cell with a platinum anode and a mercury cathode
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Direct current power supply

Magnetic stirrer

Procedure:

A concentrated solution of sodium borohydride in liquid dimethylamine is prepared in the

electrolytic cell.

The solution is electrolyzed at the boiling point of dimethylamine (7°C) with agitation.[8]

A direct current is passed through the cell at a controlled current density (e.g., 0.12 ampere

per square centimeter at the anode).[8] Hydrogen gas is liberated at the anode during the

process.[8]

After the electrolysis is complete, the electrolyte is removed from the cell.

The excess dimethylamine is evaporated, and the residual product is extracted with a

suitable solvent like ethyl ether or petroleum ether.

The pure dimethylamine borane is obtained by recrystallization from the extraction solvent.

[8]

In Situ Generation of Diborane using Iodine
In 1969, Nainan and Ryschkewitsch reported a method for the synthesis of amine-boranes that

involves the in situ generation of diborane from sodium borohydride using iodine.[3] This

method provides an alternative to handling gaseous diborane directly. The diborane generated

in the reaction mixture then reacts with the amine present to form the corresponding amine-

borane adduct.

Experimental Protocol: Synthesis of Dimethylamine Borane via In Situ Diborane Generation

Objective: To synthesize dimethylamine borane by reacting dimethylamine with diborane

generated in situ from sodium borohydride and iodine.

Materials:
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Sodium borohydride (NaBH₄)

Iodine (I₂)

Dimethylamine ((CH₃)₂NH)

Anhydrous solvent (e.g., tetrahydrofuran)

Reaction vessel with a stirrer, dropping funnel, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

A solution of sodium borohydride and dimethylamine in an anhydrous solvent is prepared in

the reaction vessel under an inert atmosphere.

A solution of iodine in the same solvent is added dropwise to the stirred reaction mixture. The

reaction is often exothermic and may require cooling to maintain a controlled temperature.

The reaction mixture is stirred for a sufficient time to allow for the complete formation of the

dimethylamine borane adduct.

The reaction is quenched, and the product is worked up by removing the solvent and

inorganic byproducts.

The crude product is then purified, typically by crystallization or sublimation, to yield pure

dimethylamine borane.

Quantitative Data Summary
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Method
Boron
Source

Amine
Source

Key
Reagents/C
onditions

Typical
Yield

Reference

Diborane

Reaction

Diborane

(B₂H₆)

Dimethylamin

e ((CH₃)₂NH)

0-50°C,

excess

dimethylamin

e

~90% [7]

Metal

Borohydride

Sodium

Borohydride

(NaBH₄)

Dimethylamin

e

Hydrochloride

Dimethylamin

e/Toluene

solvent

~88% [9]

Electrolysis

Sodium

Borohydride

(NaBH₄)

Dimethylamin

e ((CH₃)₂NH)

Pt anode, Hg

cathode, 7°C
Not specified [8]

In Situ

Diborane

Sodium

Borohydride

(NaBH₄)

Dimethylamin

e ((CH₃)₂NH)
Iodine (I₂) Not specified [3]

Reaction Pathway Visualizations

B₂H₆ (Diborane)

(CH₃)₂NH·BH₃ (Dimethylamine Borane)

+ 2 (CH₃)₂NH

(CH₃)₂NH (Dimethylamine, excess)

Click to download full resolution via product page

Caption: Reaction of Diborane with Dimethylamine.
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NaBH₄ (Sodium Borohydride)

(CH₃)₂NH·BH₃ (Dimethylamine Borane)

NaCl

H₂

(CH₃)₂NH·HCl (Dimethylamine HCl)

Click to download full resolution via product page

Caption: Metal Borohydride and Dimethylamine Salt Reaction.

NaBH₄ in (CH₃)₂NH Electrolysis
(Pt anode, Hg cathode)

(CH₃)₂NH·BH₃ (Dimethylamine Borane)

H₂ (at anode)

Na(Hg) (at cathode)

Click to download full resolution via product page

Caption: Electrolytic Synthesis of Dimethylamine Borane.
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2 NaBH₄

B₂H₆

2 NaI

H₂

I₂

B₂H₆ (in situ)

2 (CH₃)₂NH·BH₃

2 (CH₃)₂NH

Click to download full resolution via product page

Caption: In Situ Diborane Generation for DMAB Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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